molecular formula C23H22N2O6S2 B2411297 3-(morpholin-4-ylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide CAS No. 923193-37-7

3-(morpholin-4-ylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide

Cat. No. B2411297
CAS RN: 923193-37-7
M. Wt: 486.56
InChI Key: NUKIPEGFVYNHRF-UHFFFAOYSA-N
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Description

3-(morpholin-4-ylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide, also known as MS023, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in treating various diseases. MS023 is a potent inhibitor of protein arginine methyltransferases (PRMTs), which are enzymes that play a crucial role in regulating gene expression, chromatin structure, and signal transduction pathways.

Scientific Research Applications

Carbonic Anhydrase Inhibition

One study discusses the synthesis and evaluation of aromatic sulfonamide inhibitors, including derivatives with morpholine groups, targeting carbonic anhydrase (CA) isoenzymes. These compounds exhibited nanomolar inhibitory concentrations, indicating their potential as CA inhibitors with specific affinities towards different isoenzymes, such as hCA I, II, IV, and XII (Supuran, Maresca, Gregáň, & Remko, 2013).

Antibacterial and Modulating Activity

Another study focused on the antimicrobial properties of 4-(Phenylsulfonyl) morpholine, evaluating its activity and modulating effects against various standard and multi-resistant microbial strains. This research highlighted the potential of such compounds in addressing antimicrobial resistance, although the specific compound of interest showed modest efficacy (Oliveira et al., 2015).

Synthesis and Molecular Structure Analysis

Further studies have delved into the synthesis and structural analysis of aromatic sulfonamides, including derivatives similar to 3-(morpholin-4-ylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide. These investigations provide insights into the chemical characteristics and potential interactions of such compounds, offering a basis for future application development in various fields of chemistry and biology (Remko, Kožíšek, Semanová, & Gregáň, 2010).

Antimicrobial Agents

The antimicrobial activity of morpholine derivatives has also been explored, with studies synthesizing and testing various compounds for their effects against different bacteria and fungi. These efforts aim to develop new antimicrobial agents capable of combating resistant strains and highlight the therapeutic potential of such chemical structures (Ahmed, Ugwu, Simon, & Oluwasola, 2021).

properties

IUPAC Name

N-[4-(benzenesulfonyl)phenyl]-3-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6S2/c26-23(18-5-4-8-22(17-18)33(29,30)25-13-15-31-16-14-25)24-19-9-11-21(12-10-19)32(27,28)20-6-2-1-3-7-20/h1-12,17H,13-16H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKIPEGFVYNHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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